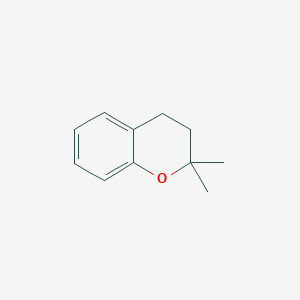

2,2-Dimethylchroman

Description

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITIYLBEZOKYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152598 | |

| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-96-5 | |

| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylchroman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The 2,2-Dimethylchroman Scaffold

An In-Depth Technical Guide to the Basic Properties of 2,2-Dimethylchroman

For Researchers, Scientists, and Drug Development Professionals

The this compound moiety is a privileged heterocyclic system forming the core structure of numerous natural products and synthetic molecules of significant biological interest. As a bicyclic ether, it consists of a dihydropyran ring fused to a benzene ring, with two methyl groups at the C2 position. This structural unit imparts a combination of rigidity and lipophilicity, making it a valuable scaffold in medicinal chemistry. Its derivatives have shown a wide spectrum of pharmacological activities, including potential as anticancer agents.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and characterization of the parent this compound molecule, offering a foundational resource for its application in research and drug development.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical scaffold is a thorough understanding of its intrinsic physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Structural and Identity Data

The identity of this compound is defined by its specific arrangement of atoms and bonds, cataloged across various chemical databases.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; O7 [label="O", pos="0,2.4!"]; C8 [label="C", pos="-1.2,1.8!"]; C9 [label="C", pos="-2.4,1.2!"]; C10 [label="C", pos="-2.4,0!"]; Me1 [label="CH₃", pos="-3.6,1.8!"]; Me2 [label="CH₃", pos="-3.6,0.6!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Heterocyclic ring bonds C1 -- O7; O7 -- C8; C8 -- C9; C9 -- C10; C10 -- C2;

// Methyl groups C9 -- Me1; C9 -- Me2; } dix

Table 1: Core Physicochemical and Identification Data for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | [4] |

| Molecular Formula | C₁₁H₁₄O | [4] |

| Molecular Weight | 162.23 g/mol | [4] |

| CAS Number | 1198-96-5 | [4] |

| Canonical SMILES | CC1(CCC2=CC=CC=C2O1)C | [4] |

| InChIKey | MITIYLBEZOKYLX-UHFFFAOYSA-N | [4] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | ~225-227 °C | - |

| Density | ~1.01 g/cm³ | - |

Synthesis of the this compound Core

The construction of the chroman ring system is a cornerstone for accessing its diverse derivatives. Several synthetic strategies have been developed, with a common and effective method being the acid- or base-catalyzed condensation of a phenol with a suitable C5 synthon.

General Synthesis Workflow

The synthesis typically follows a logical progression from starting materials to the purified final product, with validation at each critical stage.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=normal, penwidth=1.2];

// Nodes reactants [label="Reactants\n(Phenol + C5 Synthon)"]; reaction [label="Reaction\n(Catalyst, Solvent, Heat)"]; workup [label="Aqueous Workup\n(Extraction, Washing)"]; drying [label="Drying & Filtration\n(e.g., MgSO₄)"]; purification [label="Purification\n(Column Chromatography)"]; characterization [label="Characterization\n(NMR, MS, IR)"];

// Edges reactants -> reaction [label="Mixing"]; reaction -> workup [label="Quenching"]; workup -> drying; drying -> purification [label="Crude Product"]; purification -> characterization [label="Pure Product"]; } dix

Protocol: Pyridine-Catalyzed Condensation

This method provides a reliable route to 2,2-dimethylchromans through the reaction of a phenol with 3-hydroxyisovaleraldehyde dimethyl acetal or 3-methylcrotonaldehyde, catalyzed by pyridine.[5]

Materials:

-

Appropriate phenol (1.0 eq)

-

3-Methylcrotonaldehyde (1.2 eq)

-

Pyridine (as solvent and catalyst)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol in pyridine.

-

Reagent Addition: Add 3-methylcrotonaldehyde dropwise to the solution at room temperature.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting phenol indicates reaction completion.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing diethyl ether and 1 M HCl. Shake vigorously and separate the layers.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This sequence is critical to remove pyridine and any acidic or basic impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Core Reactivity

The reactivity of the this compound scaffold is primarily dictated by the electron-rich aromatic ring and the aliphatic portion of the heterocyclic ring.

dot digraph "Reactivity_Map" { graph [splines=true, overlap=false]; node [shape=none, image="2_2_dimethylchroman_structure.png", label=""];

// Main structure node mol [label=""];

// Reactive site nodes (invisible) node [shape=point, width=0.1, style=invis]; aromatic_site [pos="1.5,0.5!"]; benzylic_site [pos="-0.8,1.2!"];

// Reagent nodes node [shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#4285F4", fontname="Arial", fontsize=9, margin="0.1,0.05"]; acyl_chloride [label="RCOCl, AlCl₃\n(Friedel-Crafts)"]; br2 [label="Br₂, FeBr₃\n(Halogenation)"]; nbs [label="NBS, AIBN\n(Benzylic Bromination)"];

// Edges edge [color="#EA4335", arrowhead=vee, penwidth=1.5]; acyl_chloride -> aromatic_site [dir=back]; br2 -> aromatic_site [dir=back];

edge [color="#34A853", arrowhead=vee, penwidth=1.5]; nbs -> benzylic_site [dir=back, label="Radical\nReaction"]; } dix

-

Electrophilic Aromatic Substitution: The benzene ring is activated by the ether oxygen, directing electrophiles primarily to the ortho and para positions (C6 and C8). This makes reactions like Friedel-Crafts acylation and halogenation highly efficient. For instance, reaction with acetyl chloride in the presence of a Lewis acid yields 6-acetyl-2,2-dimethylchroman.[6]

-

Benzylic Position (C4) Reactivity: The C4 position is benzylic and can undergo radical reactions, such as bromination with N-bromosuccinimide (NBS).

-

Oxidation: Strong oxidizing agents can lead to the formation of the corresponding this compound-4-one.[7]

Spectroscopic Characterization

Unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques. The data presented here are based on publicly available spectra and theoretical calculations.[4][6][8][9]

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |

|---|---|---|---|

| ¹H NMR | -C(CH₃)₂ (C2) | δ ~1.3 ppm (s, 6H) | Two equivalent, shielded methyl groups. |

| -CH₂- (C3) | δ ~1.8 ppm (t, 2H) | Methylene protons adjacent to C4. | |

| -CH₂- (C4) | δ ~2.8 ppm (t, 2H) | Benzylic methylene protons, deshielded by the aromatic ring. | |

| Ar-H | δ ~6.7-7.2 ppm (m, 4H) | Protons on the aromatic ring. | |

| ¹³C NMR | -C (CH₃)₂ (C2) | δ ~75 ppm | Quaternary carbon of the heterocyclic ring. |

| -C H₃ (C2) | δ ~26 ppm | Equivalent methyl carbons. | |

| -C H₂- (C3) | δ ~32 ppm | Aliphatic methylene carbon. | |

| -C H₂- (C4) | δ ~22 ppm | Benzylic methylene carbon. | |

| Ar-C | δ ~116-129 ppm | Aromatic carbons. | |

| Ar-C-O | δ ~153 ppm | Aromatic carbon attached to the ether oxygen. | |

| IR | C-H (sp³) stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds in the methyl and methylene groups. |

| C-H (sp²) stretch | 3000-3100 cm⁻¹ | Aromatic C-H bonds. | |

| C=C stretch | 1450-1600 cm⁻¹ | Aromatic ring vibrations. | |

| C-O stretch | 1200-1250 cm⁻¹ | Aryl-alkyl ether stretch, a key diagnostic peak. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 162 | Corresponds to the molecular weight of the compound. |

| | Base Peak | m/z = 147 | Loss of a methyl group ([M-15]⁺), forming a stable benzylic cation. |

Applications in Drug Development

The this compound scaffold is a recurring motif in compounds with promising therapeutic potential, particularly in oncology.

-

Anticancer Agents: A significant body of research has focused on synthesizing this compound derivatives as potential anti-breast cancer agents.[2] These compounds can be designed as analogs of drugs like Tamoxifen, showing antiproliferative activity against both estrogen receptor-positive (ER+) and negative (ER-) cell lines.[2]

-

Hypoxia-Inducing Factor (HIF) Inhibitors: Some chroman derivatives are structurally similar to natural products like Seselin and are being investigated as inhibitors of HIF, a key target in cancer therapy.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its derivatives is essential. The following guidelines are compiled from standard Safety Data Sheets (SDS).[10][11]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[10]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[10][12]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[10][11]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[10]

References

- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.

- Novel methods for the synthesis of 2-2-dimethylchromens.

- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters.

- This compound-7-ol Safety D

- Synthesis of 2,2-Dimethyl-4-chromanones.

- Preparation of this compound-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations.

- This compound PubChem Compound Summary.

- Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. Molecules.

- Safety Data Sheet for this compound. CymitQuimica.

- Safety Data Sheet for N,N-DIMETHYLFORMAMIDE. Spectrum Chemical.

- Safety D

- (PDF) Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies.

- Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. PubMed.

- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents.

- Safety D

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel methods for the synthesis of 2-2-dimethylchromens - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. spectrumchemical.com [spectrumchemical.com]

Introduction: Unveiling the 2,2-Dimethylchroman Scaffold

An In-depth Technical Guide to the Physicochemical Characteristics of 2,2-Dimethylchroman

In the landscape of heterocyclic chemistry and drug discovery, the chroman scaffold stands as a privileged structure, forming the core of numerous biologically active natural products and synthetic molecules, most notably Vitamin E. This compound (CAS: 1198-96-5) represents a fundamental embodiment of this structural class.[1] Its deceptively simple fusion of a dihydropyran ring with a benzene ring, featuring a characteristic gem-dimethyl substitution at the C2 position, provides a unique combination of lipophilicity, conformational restraint, and chemical stability.

This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound. For researchers in medicinal chemistry, pharmacology, and materials science, a deep understanding of these properties is not merely academic; it is the bedrock upon which rational experimental design, compound handling, and the interpretation of biological data are built. We will move beyond a simple recitation of data points to explain the causality behind these properties and their direct implications for laboratory applications, from synthesis and purification to formulation and biological screening. The this compound framework is a key component in compounds developed as potential anticancer agents and modulators of biological pathways like retinoic acid receptors.[1][2][3]

Molecular Identity and Structural Framework

The first step in any rigorous scientific investigation is the unambiguous identification of the molecule of interest. The structural and electronic features of this compound dictate its physical behavior and chemical reactivity.

Chemical Structure

The molecule consists of a bicyclic system where a benzene ring is fused to a six-membered, oxygen-containing dihydropyran ring. The gem-dimethyl groups at the C2 position are a defining feature, sterically hindering the ether oxygen and influencing the conformation of the heterocyclic ring.

Caption: 2D Chemical Structure of this compound.

Key Molecular Identifiers

For accurate documentation, database searching, and regulatory compliance, a standardized set of identifiers is crucial.

| Identifier | Value | Source |

| IUPAC Name | 2,2-dimethyl-3,4-dihydrochromene | [4] |

| CAS Number | 1198-96-5 | [1][4] |

| Molecular Formula | C₁₁H₁₄O | [1][4] |

| Molecular Weight | 162.23 g/mol | [1][4] |

| Canonical SMILES | CC1(CCC2=CC=CC=C2O1)C | [4] |

| InChI | InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3 | [4] |

| InChIKey | MITIYLBEZOKYLX-UHFFFAOYSA-N | [4] |

Core Physicochemical Properties

These macroscopic properties are the direct manifestation of the molecule's structure and are paramount for its handling, formulation, and behavior in biological systems.

Summary of Physical Data

| Property | Value | Implication for Researchers | Source |

| Appearance | Colorless to light yellow liquid | Purity indicator; deviations may suggest oxidation or impurities. | [1] |

| Boiling Point | ~249 °C (estimate) | Dictates purification methods (distillation) and volatility. | [1] |

| Density | ~0.941 g/cm³ (estimate) | Essential for accurate volume-to-mass conversions in solution prep. | [1] |

| Refractive Index | ~1.540 (estimate) | A quick, non-destructive check for identity and purity. | [1] |

| XLogP3 | 2.9 | Indicates moderate lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility. | [4] |

Solubility Profile: A Critical Parameter

Expertise & Causality: The solubility of a compound is a critical gatekeeper for its utility in both chemical reactions and biological assays.[5] The this compound structure presents a duality: the polar ether oxygen, which can act as a hydrogen bond acceptor, and the dominant nonpolar surface area of the benzene ring and alkyl groups. The calculated XLogP3 of 2.9 quantitatively confirms its predominantly lipophilic ("fat-loving") character.[4]

-

Aqueous Solubility: Expected to be very low. The energy required to break the strong hydrogen-bonding network of water to accommodate the hydrophobic chroman structure is unfavorable. This is a crucial consideration for in vitro biological assays, often necessitating the use of a co-solvent.

-

Organic Solubility: High solubility is expected in non-polar and moderately polar organic solvents such as hexane, ethyl acetate, dichloromethane (DCM), and stronger organic solvents like dimethyl sulfoxide (DMSO).[5] This is driven by favorable van der Waals interactions between the solvent and the large nonpolar regions of the molecule.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol provides a self-validating system for quantifying solubility, a cornerstone of preclinical drug development.[6]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a sealed glass vial, ensuring a visible amount of undissolved compound remains.

-

Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of the test solvent (e.g., phosphate-buffered saline for aqueous solubility, or ethanol) into the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, taking extreme care not to disturb the solid pellet.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Spectroscopic Characterization

Spectroscopic techniques provide the "fingerprint" of a molecule, allowing for unequivocal structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. While detailed public spectra often focus on more complex derivatives[7][8], the core signals for the this compound scaffold are highly predictable.

-

¹H NMR:

-

Gem-dimethyl (C2-CH₃): A sharp singlet integrating to 6 protons, typically found in the upfield aliphatic region (~1.3-1.5 ppm). Its singlet nature is a hallmark of the gem-dimethyl group.

-

Aliphatic Protons (C3-H₂, C4-H₂): Two distinct multiplets, each integrating to 2 protons, appearing as triplets due to coupling with each other. These are typically found around ~1.8 ppm and ~2.8 ppm.

-

Aromatic Protons: A complex multiplet pattern in the downfield region (~6.7-7.2 ppm) integrating to 4 protons, characteristic of a substituted benzene ring.

-

-

¹³C NMR:

-

Gem-dimethyl Carbons (C2-CH₃): A signal in the far upfield region (~26-28 ppm).

-

Quaternary Carbon (C2): A distinct signal around ~75 ppm, lacking any attached protons.

-

Aliphatic Carbons (C3, C4): Signals in the aliphatic region, typically ~20-40 ppm.

-

Aromatic Carbons: Multiple signals in the ~115-160 ppm range, with the oxygen-attached carbon (C8a) being the most downfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the sp³ hybridized carbons of the methyl and methylene groups.

-

~3020-3070 cm⁻¹: C-H stretching from the sp² hybridized carbons of the aromatic ring.

-

~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring, often appearing as a pair of sharp bands.

-

~1200-1260 cm⁻¹: A strong, characteristic C-O stretching vibration from the aryl ether linkage.

-

Fingerprint Region (<1500 cm⁻¹): A complex and unique pattern of bending vibrations that can be used to confirm the identity of the compound against a reference spectrum.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.[11][12]

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 162, corresponding to the molecular weight of C₁₁H₁₄O.

-

Key Fragmentation: A characteristic and often base peak at m/z = 147, resulting from the loss of a methyl group ([M-15]⁺). This fragmentation is highly favorable as it leads to a stable tertiary carbocation or oxonium ion.

General Analytical Workflow

A logical, multi-technique approach is essential for the confident characterization of any compound.

Caption: Logical workflow for the comprehensive spectroscopic analysis.

Stability and Reactivity Considerations

-

Storage and Stability: this compound is a relatively stable compound.[13] For long-term storage, it should be kept in a cool, dark place (2-8°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent potential slow oxidation of the benzylic C4 position.[1]

-

Chemical Reactivity: The chroman ring is generally robust. The primary sites for chemical transformation are:

-

Electrophilic Aromatic Substitution: The electron-donating nature of the ether oxygen activates the benzene ring, primarily at the C6 and C8 positions, making it susceptible to reactions like nitration, halogenation, and Friedel-Crafts acylation.[14]

-

Benzylic Position (C4): The C4 position can be a site for radical reactions or oxidation under more forceful conditions.

-

This inherent stability and predictable reactivity make the this compound scaffold a reliable and versatile building block in multi-step organic synthesis.[3][14]

References

- Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. PubMed.

- Iguchi, D., et al. (2020). Substituent effects on NMR spectroscopy of this compound-4-one derivatives: Experimental and theoretical studies. Digital.CSIC.

- Computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives. ResearchGate.

- Iguchi, D., et al. (2020). (PDF) Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. ResearchGate.

- Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. MDPI.

- Singh, A., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. PubMed.

- This compound. PubChem, National Institutes of Health.

- Altabef, A.B., et al. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. PubMed.

- Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. ResearchGate.

- Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate.

- Physicochemical Properties. Taiwan Drug Development e-Resources Platform.

- Ibrahim, M. A., et al. (2010). Synthesis and Chemical Reactivity of 2-Methylchromones. ResearchGate.

- Infrared spectrum of 2,2-dimethylpropane. Doc Brown's Chemistry.

- Two-Dimensional Liquid Chromatography Tandem Mass Spectrometry Untangles the Deep Metabolome of Marine Dissolved Organic Matter. PubMed.

- Infrared spectrum of 2,2-dimethylbutane. Doc Brown's Chemistry.

- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry.

- What Is LC-MS/MS (Tandem Mass Spectrometry)? YouTube.

- Stability and reactivity of alkylidene dihydropyridines. Royal Society of Chemistry.

Sources

- 1. 2,2-DIMETHYLCHROMANE CAS#: 1198-96-5 [m.chemicalbook.com]

- 2. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rroij.com [rroij.com]

- 7. Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of 2,2-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Two-Dimensional Liquid Chromatography Tandem Mass Spectrometry Untangles the Deep Metabolome of Marine Dissolved Organic Matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Stability and reactivity of alkylidene dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2-Dimethylchroman: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2-Dimethylchroman, a heterocyclic compound that serves as a crucial scaffold in numerous biologically active molecules. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance in medicinal chemistry and drug discovery.

Chemical Identity and Nomenclature

This compound is a benzopyran derivative characterized by a chroman core with two methyl groups substituted at the second position.

| Identifier | Value | Source |

| IUPAC Name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | [1] |

| CAS Number | 1198-96-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Synonyms | 2,2-Dimethylchromane, 3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran | [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 248.94°C (estimated) | [2] |

| Density | 0.9411 g/cm³ (estimated) | [2] |

| Refractive Index | 1.5400 (estimated) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold is a key step in the development of various bioactive compounds. Several synthetic strategies have been developed, often involving the reaction of a phenol with a prenylating agent.

General Synthesis Workflow

A common approach involves the condensation of a phenol with 3-methylcrotonaldehyde or a related compound, catalyzed by an acid or a base.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-2H-chromene Derivatives

This protocol outlines a method for synthesizing chromene derivatives, which can be subsequently reduced to the corresponding chromans.[3]

Materials:

-

4-hydroxybenzaldehyde

-

3-chloro-3-methyl-1-butyne

-

Dimethylformamide (DMF)

-

4N Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Brine

-

Magnesium sulfate

Procedure:

-

A solution of 4-hydroxybenzaldehyde (20 mmol) and 3-chloro-3-methyl-1-butyne (10 mmol) in 8 ml of DMF is prepared in a reaction flask.[3]

-

To this solution, 5 ml of 4N aqueous NaOH solution is added.[3]

-

The mixture is stirred vigorously at 60°C for 20 hours.[3]

-

After cooling, 20 ml of water is added to the reaction mixture.[3]

-

The product is extracted three times with 30 ml of diethyl ether.[3]

-

The combined organic layer is washed with 40 ml of 1N aqueous NaOH solution and brine.[3]

-

The organic layer is then dried with magnesium sulfate to yield the crude product as a pale yellow viscous liquid.[3]

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of natural products and synthetic compounds with significant biological activities.

Anticancer Activity

Derivatives of this compound have shown promising potential as anticancer agents.[3] For instance, certain novel 2,2-dimethyl-2H-chromene derivatives have been synthesized and evaluated for their in vitro anticancer activity.[3] Studies have shown that these compounds can induce apoptosis in cancer cells, highlighting their potential in cancer therapy.[4] Specifically, tamoxifen analogs based on the dimethyl-chroman structure have demonstrated significant antiproliferative activity against both estrogen receptor-positive (ER+) and negative (ER-) breast cancer cells.[4]

Caption: Proposed mechanism of anticancer activity of this compound derivatives.

Antimicrobial and Anti-leishmanial Activity

Thiochromanone derivatives based on the this compound scaffold have been designed and synthesized as potential anti-leishmanial agents.[5] These compounds have shown inhibitory activity against Leishmania parasites.[5]

Other Biological Activities

The this compound framework is found in compounds exhibiting a variety of other biological activities, including:

Safety and Handling

Proper safety precautions are crucial when handling this compound and its derivatives.

-

Handling: Avoid contact with skin, eyes, and clothing. Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[8][9] Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[8]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[8]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a versatile chemical entity with a significant presence in compounds of biological and medicinal importance. Its synthesis and derivatization continue to be an active area of research, with new applications constantly being explored. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in the fields of organic chemistry, medicinal chemistry, and drug development.

References

- Bendale, A. R., & Kulkarni, A. S. (2018). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Journal of Drug Delivery and Therapeutics, 8(5), 133-138.

- Kanvinde, M. N., Kulkarni, S. A., & Paradkar, M. A. (1990). Mild and Efficient Conversion of 2,2-Dimethylchromans into Chromanones Using CAN: Synthesis of Graveolones.

- Nainawat, K. S., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 108, 129789.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 6-Hydroxy-2,2-dimethylchroman. PubChem Compound Database.

- ResearchGate. (n.d.). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells.

- Taylor, D. A. H., & Wright, J. (1971). Novel methods for the synthesis of 2-2-dimethylchromens.

- Thompson, A. M., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2187.

Sources

- 1. This compound | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-DIMETHYLCHROMANE CAS#: 1198-96-5 [m.chemicalbook.com]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aksci.com [aksci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

discovery and natural occurrence of 2,2-Dimethylchroman scaffold

An In-depth Technical Guide to the Discovery and Natural Occurrence of the 2,2-Dimethylchroman Scaffold

Introduction

The this compound scaffold is a privileged heterocyclic motif found in a diverse array of natural products. This structural unit, characterized by a dihydropyran ring fused to a benzene ring with a gem-dimethyl group at the C2 position, is a key pharmacophore in compounds exhibiting a wide spectrum of biological activities. These activities range from anti-juvenile hormone effects in insects to anticancer and antimicrobial properties, making the this compound core a subject of intense research in drug discovery and development.[1] This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, isolation, and structural elucidation of this important scaffold, tailored for researchers, scientists, and drug development professionals.

Discovery of the this compound Scaffold: A Historical Perspective

The seminal discovery of the this compound scaffold in nature can be traced back to the pioneering work of Bowers and his colleagues in 1976.[2] While investigating the flora of the genus Ageratum, they isolated two simple chromene derivatives from Ageratum houstonianum that exhibited potent anti-juvenile hormone activity in insects.[2] These compounds, named precocene I (7-methoxy-2,2-dimethylchromene) and precocene II (6,7-dimethoxy-2,2-dimethylchromene), were found to induce precocious metamorphosis in immature insects, leading to sterile adults.[2] This discovery was a landmark in insect endocrinology, as it provided the first examples of plant-derived compounds that could disrupt the insect endocrine system by inhibiting the biosynthesis of juvenile hormone.[2] The identification of these "precocenes" not only opened up new avenues for the development of novel and selective insecticides but also highlighted the this compound ring system as a significant and bioactive natural product scaffold.

Natural Occurrence of the this compound Scaffold

The this compound moiety is widespread in the plant kingdom, with a notable prevalence in the Asteraceae (sunflower) family. Species of the genus Ageratum, such as Ageratum conyzoides and Ageratum houstonianum, are particularly rich sources of precocenes and their derivatives.[3][4] Beyond the Ageratum genus, this compound derivatives have been isolated from a variety of other plant species, as well as from some fungal and bacterial sources, underscoring the broad distribution of the biosynthetic machinery for this scaffold in nature.

| Natural Product Class | Example Compound(s) | Natural Source(s) | Reference(s) |

| Chromenes | Precocene I, Precocene II | Ageratum houstonianum, Ageratum conyzoides | [2][4] |

| Ageratochromene | Ageratum mexicanum, Ageratum conyzoides | [5] | |

| Encecalin | Encelia farinosa | ||

| Flavonoids | |||

| Coumarins | |||

| Alkaloids |

This table will be populated with more examples as further research is conducted.

Biosynthesis of the this compound Core

The biosynthesis of the this compound ring system is a fascinating example of nature's ability to construct complex molecular architectures from simple precursors. The pathway involves two key steps: the prenylation of a phenolic precursor and a subsequent intramolecular cyclization.

1. Prenylation of a Phenolic Precursor:

The biosynthesis is initiated by the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to an electron-rich position on a phenolic acceptor molecule. This crucial step is catalyzed by a class of enzymes known as prenyltransferases .[6][7] These enzymes facilitate the electrophilic substitution of the aromatic ring with the isoprenoid unit, forming a C-prenylated phenolic intermediate. The regiospecificity of the prenyltransferase determines the position of the dimethylallyl group on the aromatic ring, which in turn influences the final structure of the chroman derivative.[8]

2. Oxidative Cyclization:

Following prenylation, the terminal double bond of the dimethylallyl side chain undergoes an intramolecular cyclization with a neighboring hydroxyl group on the aromatic ring to form the dihydropyran ring of the chroman scaffold. This oxidative cyclization is often catalyzed by a cytochrome P450 monooxygenase or a similar cyclase enzyme. The precise mechanism of this ring closure can vary, but it generally involves the activation of the double bond, followed by a nucleophilic attack from the phenolic hydroxyl group.

Caption: Biosynthetic pathway of the this compound scaffold.

Isolation and Purification of this compound Natural Products: A Practical Workflow

The isolation of this compound derivatives from natural sources typically involves a combination of extraction and chromatographic techniques. The following is a generalized, step-by-step protocol for the isolation of Precocene I from the leaves of Ageratum conyzoides.

1. Plant Material Collection and Preparation:

-

Collect fresh, healthy leaves of Ageratum conyzoides.

-

Air-dry the leaves in the shade for several days until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Soxhlet Extraction: Place the powdered plant material (e.g., 100 g) in a cellulose thimble and extract with a non-polar solvent such as n-hexane or petroleum ether for 6-8 hours in a Soxhlet apparatus. This method is efficient for extracting lipophilic compounds like precocenes.

-

Maceration: Alternatively, soak the powdered plant material in the chosen solvent at room temperature for 48-72 hours with occasional shaking.

3. Concentration:

-

After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 40 °C to obtain a crude extract.

4. Chromatographic Purification:

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a non-polar solvent like n-hexane.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate gradients of 98:2, 95:5, 90:10, etc.).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 9:1) and visualizing under UV light (254 nm).

-

Combine the fractions containing the compound of interest (Precocene I typically has an Rf value of around 0.5-0.6 in this system).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fractions from column chromatography to preparative HPLC on a C18 column.

-

Use an isocratic or gradient mobile phase system, such as methanol:water or acetonitrile:water, to achieve baseline separation of the target compound.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm) and collect the peak corresponding to Precocene I.

-

5. Purity Assessment:

-

Assess the purity of the isolated compound by analytical HPLC. A single, sharp peak indicates a high degree of purity.

Caption: General workflow for the isolation of a this compound.

Structural Elucidation of the this compound Scaffold

The unambiguous determination of the structure of a this compound natural product relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) is used to determine the molecular weight of the compound and to deduce its molecular formula through high-resolution mass spectrometry (HRMS).

-

Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation pattern of the molecule, which can help to identify key structural motifs, including the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments is typically employed.

-

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. Key signals for a this compound scaffold include:

-

A singlet integrating to six protons in the upfield region (around δ 1.4 ppm) corresponding to the two equivalent methyl groups at C2.

-

Two triplets in the aliphatic region (around δ 1.8 and 2.8 ppm) corresponding to the two methylene groups at C3 and C4, respectively.

-

Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring.

-

-

¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule. Key signals for the this compound core include:

-

A quaternary carbon signal in the aliphatic region (around δ 75 ppm) for the C2 carbon.

-

Two methylene carbon signals (around δ 22 and 32 ppm) for C3 and C4.

-

Signals in the aromatic region (δ 110-160 ppm) for the carbons of the benzene ring.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). It is used to establish the connectivity of protons within spin systems, for example, the coupling between the methylene protons at C3 and C4.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different spin systems and for establishing the overall carbon skeleton of the molecule. For example, HMBC correlations from the C2-methyl protons to the C2 and C3 carbons, and from the aromatic protons to the quaternary carbons of the benzene ring, are key for confirming the this compound scaffold.

-

Caption: Key HMBC correlations for confirming the this compound scaffold.

Conclusion

The this compound scaffold represents a significant and versatile structural motif in the realm of natural products. Its discovery, rooted in the investigation of plant-insect interactions, has paved the way for the development of novel bioactive compounds. The widespread occurrence of this scaffold in nature, coupled with a growing understanding of its biosynthesis, provides a rich platform for the discovery of new therapeutic agents. The experimental workflows and analytical techniques detailed in this guide offer a robust framework for researchers to isolate, purify, and structurally characterize novel this compound derivatives, thereby contributing to the ongoing exploration of nature's chemical diversity for the benefit of human health and agriculture.

References

- Adebayo, A. H., Jia, C. J., Zhang, Y. M., He, W. J., Zeng, G. Z., Han, H. J., ... & Tan, N. H. (2009). A new chromene isolated from Ageratum conyzoides.

- Adebayo, A. H., Zeng, G., Zhang, Y. M., He, W. J., Akindahunsi, A. A., & Tan, N. H. (2010). Toxicological evaluation of precocene II isolated from Ageratum conyzoides L.(Asteraceae) in Sprague Dawley rats. African Journal of Biotechnology, 9(20). URL

- Alertsen, A. R. (1959). Ageratochromene, a Heterocyclic Compound from the Essential Oils of some Ageratum Species. Acta Chemica Scandinavica, 13, 1517-1518. URL

- Bowers, W. S., Ohta, T., Cleere, J. S., & Marsella, P. A. (1976). Discovery of insect anti-juvenile hormones in plants. Science, 193(4253), 542-547. URL

- Emery Pharma. (2018).

- Joshi, R. K. (2014). 6-Demethoxy ageratochromene (Precocene I) Rich Essential Oil of Ageratum conyzoides L. from Western Ghats Region of North West Karnataka, India. Journal of Essential Oil Bearing Plants, 17(3), 422-426. URL

- Kouninki, H., Hance, T., Noudem, J. A., Lognay, G., Malaisse, F., Ngassoum, M. B., ... & Fauconnier, M. L. (2007). Precocenes isolated from Ageratum houstonianum essential oil. Journal of Essential Oil Research, 19(4), 360-363. URL

- Li, S. M. (2010). Prenyltransferases as biocatalysts for unnatural substrates. Applied microbiology and biotechnology, 87(4), 1235-1246. URL

- Nainawat, K. S., Gupta, P., Verma, S., Kushwaha, B., Singh, P. K., Kumar, D., ... & Shanker, K. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 108, 129789. URL

- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). URL

- Studylib. (n.d.). 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. URL

- The Good Scents Company. (n.d.). precocene II. URL

- Xu, W., & Li, S. M. (2016). Tandem Prenyltransferases Catalyze Isoprenoid Elongation and Complexity Generation in Biosynthesis of Quinolone Alkaloids. Journal of the American Chemical Society, 138(17), 5628–5631. URL

- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. URL

- YouTube. (2018, November 28). NMR Training. URL

- Zhang, C., & Li, S. (2020). Structure, catalysis, and inhibition mechanism of prenyltransferase. IUBMB life, 72(11), 2269-2305. URL

Sources

- 1. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, catalysis, and inhibition mechanism of prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diprenylated cyclodipeptide production by changing the prenylation sequence of the nature’s synthetic machinery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,2-Dimethylchroman: A Comprehensive Technical Guide

Introduction

2,2-Dimethylchroman, a heterocyclic compound, forms the core scaffold of various biologically active molecules, including certain vitamins (like Vitamin E) and synthetic compounds with diverse pharmacological properties. A thorough understanding of its structural and electronic characteristics is paramount for researchers in medicinal chemistry, natural product synthesis, and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling its unambiguous identification and offering insights into its chemical environment. This guide presents a detailed analysis of the NMR, IR, and MS data for this compound, grounded in fundamental principles and practical applications for professionals in drug development and scientific research.

Molecular Structure and Spectroscopic Correlation

A precise interpretation of spectroscopic data is intrinsically linked to the molecule's structure. The numbering convention used for the chroman ring is essential for assigning NMR signals.

Diagram 1: Molecular Structure and Numbering of this compound

A schematic showing the atom numbering of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-donating nature of the ether oxygen and the shielding/deshielding effects of the aromatic ring.

Experimental Protocol:

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Data Interpretation:

The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, and assignments for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5, H-6, H-7, H-8 | 6.7 - 7.2 | Multiplet | 4H | - |

| H-4 | ~2.8 | Triplet | 2H | ~6.8 |

| H-3 | ~1.8 | Triplet | 2H | ~6.8 |

| 2 x CH₃ | ~1.3 | Singlet | 6H | - |

Expert Insights:

-

The aromatic protons appear as a complex multiplet in the downfield region due to their varied electronic environments.

-

The benzylic protons at the C-4 position are deshielded by the adjacent aromatic ring and appear as a triplet due to coupling with the C-3 protons.

-

The C-3 protons, being further from the aromatic ring, are found at a more upfield position and also appear as a triplet from coupling with the C-4 protons.

-

The two methyl groups at the C-2 position are chemically equivalent and, lacking any adjacent protons to couple with, present as a sharp singlet, integrating to six protons. This singlet is a hallmark feature of the 2,2-dimethyl substitution pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is employed to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.

Data Interpretation:

The table below details the characteristic ¹³C NMR chemical shifts for this compound.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-8a | ~153 |

| C-4a | ~129 |

| C-6 | ~127 |

| C-8 | ~121 |

| C-5 | ~120 |

| C-7 | ~117 |

| C-2 | ~74 |

| C-4 | ~32 |

| C-3 | ~23 |

| 2 x CH₃ | ~27 |

Expert Insights:

-

The aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the downfield region (117-153 ppm), with the oxygen-bearing C-8a being the most deshielded.

-

The quaternary carbon C-2, also attached to the oxygen atom, appears significantly downfield in the aliphatic region.

-

The aliphatic carbons C-3 and C-4 are found in the upfield region, consistent with sp³ hybridized carbons.

-

The two equivalent methyl carbons give rise to a single signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

The IR spectrum of this compound can be obtained from a neat liquid film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The key IR absorption bands for this compound are summarized in the following table.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3050 - 3020 | Aromatic C-H stretch | Medium |

| 2970 - 2850 | Aliphatic C-H stretch | Strong |

| 1600, 1480 | Aromatic C=C stretch | Medium-Strong |

| 1230 | Aryl-Alkyl ether C-O stretch | Strong |

| 1380, 1365 | C-H bend (gem-dimethyl) | Medium |

Expert Insights:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule.

-

The strong absorption band around 1230 cm⁻¹ is highly characteristic of the aryl-alkyl ether linkage, a key functional group in the chroman ring system.

-

The pair of bands in the 1380-1365 cm⁻¹ region is indicative of the gem-dimethyl group at the C-2 position.

-

The aromatic C=C stretching vibrations provide evidence for the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol:

The mass spectrum of this compound is typically obtained using Electron Ionization (EI) at 70 eV. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

Data Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 162, corresponding to its molecular weight. The fragmentation pattern is key to confirming the structure.[1]

Table of Key Fragments:

| m/z | Proposed Fragment | Significance |

| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |

| 147 | [M - CH₃]⁺ | Loss of a methyl group |

| 107 | [C₇H₇O]⁺ | Retro-Diels-Alder fragmentation |

Expert Insights and Fragmentation Pathway:

The fragmentation of this compound under EI conditions is driven by the stability of the resulting fragments. A primary fragmentation pathway involves the loss of a methyl group to form a stable oxonium ion. Another significant fragmentation is a retro-Diels-Alder reaction, which is characteristic of the chroman ring system.

Diagram 2: Proposed Mass Spectrometry Fragmentation of this compound

A simplified diagram illustrating the key fragmentation pathways of this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating profile for the structural confirmation of this compound. The characteristic signals in the ¹H and ¹³C NMR spectra, the key vibrational bands in the IR spectrum, and the distinct fragmentation pattern in the mass spectrum collectively serve as a reliable fingerprint for this important molecular scaffold. For researchers and professionals in drug development and related fields, a solid understanding of this data is crucial for quality control, reaction monitoring, and the design of new chroman-based molecules with desired properties.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- PubChem. This compound. [Link]

- SpectraBase. This compound. [Link]

Sources

A Technical Guide to the Synthesis of 2,2-Dimethylchroman from Simple Precursors

Abstract

The 2,2-dimethylchroman scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. Its synthesis from simple, readily available precursors is a topic of significant interest for researchers in organic synthesis and drug development. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the this compound ring system. Eschewing a rigid template, this guide is structured to logically present the most effective and commonly employed methodologies, focusing on the underlying chemical principles and providing practical, field-proven insights. Each protocol is presented as a self-validating system, with detailed experimental procedures and an exploration of the causality behind experimental choices. All mechanistic claims are supported by authoritative references, ensuring scientific integrity.

Introduction: The Significance of the this compound Moiety

The chroman ring system, a bicyclic ether, is a fundamental structural unit in a vast number of biologically active compounds. The gem-dimethyl substitution at the C2 position is a particularly common feature, lending stability and influencing the pharmacological profile of the molecule. From the antioxidant properties of the tocopherols (Vitamin E) to the diverse biological activities of various natural and synthetic compounds, the this compound core is a cornerstone of medicinal chemistry. This guide will explore the primary retrosynthetic disconnections and the corresponding synthetic strategies for the efficient construction of this important scaffold from basic chemical building blocks.

Strategic Approaches to this compound Synthesis

The synthesis of this compound can be broadly categorized into two primary strategies:

-

Direct Cyclization Methods: These approaches involve the direct formation of the chroman ring in a single key step from a phenol and a suitable five-carbon (C5) precursor.

-

Stepwise Annulation via Chromanone Intermediates: This strategy involves the initial formation of a this compound-4-one, which is subsequently reduced to the desired chroman.

This guide will delve into the practical implementation of both strategies, highlighting the advantages and limitations of each.

Direct Cyclization: Acid-Catalyzed Annulation of Phenols

The most direct and atom-economical approach to this compound involves the acid-catalyzed reaction of a phenol with a C5 electrophile. This reaction typically proceeds via a Friedel-Crafts-type alkylation followed by an intramolecular cyclization.

Reaction of Phenols with Isoprene

The reaction of phenols with isoprene in the presence of an acid catalyst is a widely used method for the synthesis of 2,2-dimethylchromans. The choice of catalyst is crucial for achieving high yields and selectivity. While traditional Brønsted acids like phosphoric acid (H₃PO₄) have been employed, solid acid catalysts such as Amberlyst 15 offer significant advantages in terms of ease of handling, recyclability, and improved selectivity.

Mechanism of Isoprene Annulation:

The reaction is initiated by the protonation of isoprene to generate a stable tertiary carbocation. This electrophile then undergoes a Friedel-Crafts alkylation of the electron-rich phenol ring, typically at the ortho position. Subsequent intramolecular cyclization of the phenolic hydroxyl group onto the remaining double bond, followed by proton loss, yields the this compound ring system.

Figure 1: Mechanism of acid-catalyzed synthesis of this compound from phenol and isoprene.

Experimental Protocol: Synthesis of 2,2-Dimethyl-6-hydroxychroman using Amberlyst 15 [1]

This protocol describes the synthesis of a substituted this compound from hydroquinone and isoprene, demonstrating the efficacy of a solid acid catalyst.

-

Materials:

-

Hydroquinone

-

Isoprene

-

Amberlyst 15 resin

-

Tetrahydrofuran (THF)

-

Heptane

-

-

Procedure:

-

To a stirred mixture of Amberlyst 15 and hydroquinone in THF at 65-70 °C, slowly add a solution of isoprene (1.1 equivalents) in heptane.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the Amberlyst 15 resin. The resin can be washed with THF, dried, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,2-dimethyl-6-hydroxychroman.

-

Data Presentation: Comparison of Catalysts for Isoprene Annulation

| Catalyst | Precursor | Product | Yield | Selectivity | Reference |

| H₃PO₄ | Hydroquinone | 2,2-Dimethyl-6-hydroxychroman | 13% | Mixture of mono- and di-prenylated products | [1] |

| Amberlyst 15 | Hydroquinone | 2,2-Dimethyl-6-hydroxychroman | 61% | Good positional selectivity for mono-prenylation | [1] |

Reaction of Phenols with Prenyl Alcohols and Halides

Prenyl alcohol (3-methyl-2-buten-1-ol) and prenyl halides (e.g., prenyl chloride) can also serve as the C5 electrophile precursor. In the presence of a Lewis or Brønsted acid, these substrates generate the same prenyl carbocation as isoprene, leading to the formation of the chroman ring.

Stepwise Annulation via Chromanone Intermediates

An alternative and highly versatile route to 2,2-dimethylchromans involves the initial synthesis of a this compound-4-one, followed by reduction of the ketone functionality. This two-step approach offers greater control over the substitution pattern of the final product.

Synthesis of this compound-4-ones

The most common method for the synthesis of this compound-4-ones is the Friedel-Crafts acylation of a phenol with 3,3-dimethylacrylic acid or its acid chloride, followed by an intramolecular Michael addition.

Mechanism of Chromanone Formation:

The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or a strong Brønsted acid (e.g., polyphosphoric acid, methanesulfonic acid). The acid activates the 3,3-dimethylacryloyl species, which then acylates the phenol. The resulting intermediate undergoes an intramolecular oxa-Michael addition to form the chromanone ring.

Figure 2: General mechanism for the synthesis of this compound-4-one.

Experimental Protocol: Synthesis of 2,2-Dimethylthiochroman-4-one [2]

While this protocol describes the synthesis of a thiochromanone, the principles are directly applicable to the synthesis of the corresponding chromanone by starting with a phenol instead of a thiophenol.

-

Materials:

-

Thiophenol (or Phenol)

-

3,3-Dimethylacrylic acid

-

Methanesulfonic acid (MeSO₃H)

-

-

Procedure:

-

Heat a mixture of thiophenol (or phenol), 3,3-dimethylacrylic acid, and methanesulfonic acid at 80 °C for 8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and quench with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Reduction of this compound-4-ones

The final step in this stepwise approach is the reduction of the chromanone to the corresponding chroman. Several methods can be employed for this transformation, with the choice of reducing agent depending on the desired outcome (i.e., reduction to the alcohol followed by dehydration, or direct reduction to the methylene group).

-

Clemmensen or Wolff-Kishner Reduction: These classic methods can be used for the direct reduction of the ketone to a methylene group.

-

Two-Step Reduction/Dehydration: A common and milder approach involves the reduction of the ketone to the corresponding alcohol using a hydride reducing agent (e.g., sodium borohydride), followed by acid-catalyzed dehydration.

Synthesis via 2,2-Dimethyl-2H-chromenes

An alternative pathway to 2,2-dimethylchromans involves the initial synthesis of the corresponding 2,2-dimethyl-2H-chromene, followed by catalytic hydrogenation of the double bond.

Synthesis of 2,2-Dimethyl-2H-chromenes

2,2-Dimethyl-2H-chromenes can be synthesized through various methods, including the pyridine-catalyzed condensation of phenols with 3-hydroxyisovaleraldehyde dimethyl acetal or 3-methylcrotonaldehyde.[3]

Experimental Protocol: Synthesis of 2,2-Dimethyl-2H-chromen-6-carbaldehyde [4]

This protocol details the synthesis of a substituted chromene from 4-hydroxybenzaldehyde.

-

Materials:

-

4-Hydroxybenzaldehyde

-

3-Chloro-3-methyl-1-butyne

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

-

Procedure:

-

To a solution of 4-hydroxybenzaldehyde in DMF, add potassium carbonate and 3-chloro-3-methyl-1-butyne.

-

Heat the reaction mixture and monitor by TLC.

-

After the initial reaction, add NMP and continue heating.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product to obtain the 2,2-dimethyl-2H-chromene derivative.

-

Reduction of 2,2-Dimethyl-2H-chromenes

The double bond in the 2H-chromene ring can be readily reduced to the corresponding chroman by catalytic hydrogenation.

General Procedure for Hydrogenation:

-

Dissolve the 2,2-dimethyl-2H-chromene in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

Stir the reaction until the starting material is consumed (monitor by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to obtain the this compound.

Conclusion and Future Perspectives

The synthesis of this compound from simple precursors can be achieved through several efficient and versatile methods. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Direct acid-catalyzed cyclizations offer a more atom-economical approach, while the stepwise synthesis via chromanone intermediates provides greater control and flexibility. The continued development of novel catalysts and reaction conditions is expected to further enhance the efficiency and sustainability of these important transformations, facilitating the discovery and development of new chroman-based therapeutics and functional materials.

References

- Jain, A. C., & Lal, P. (Year). Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans. Molecules.

- Bollinger, F. G., & Netscher, T. (Year). On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction.

- de Koning, C. B., & van Otterlo, W. A. L. (2015). Catalytic Synthesis of 2H-Chromenes.

- Pai, G. G., et al. (Year). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research.

- Movassaghi, M., & Schmidt, M. A. (2010). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis.

- Bandaranayake, W. M., Crombie, L., & Whiting, D. A. (1969). Novel methods for the synthesis of 2-2-dimethylchromens.

- Lévai, A., Tímár, T., Sebok, P., & Eszenyi, T. (2000). Synthesis of 2,2-Dimethyl-2H-chromenes. HETEROCYCLES, 53(5), 1035.

- Al-Hadedi, A. A. M., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2215.

Sources

- 1. Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans | MDPI [mdpi.com]

- 2. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel methods for the synthesis of 2-2-dimethylchromens - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. op.niscair.res.in [op.niscair.res.in]

A Senior Application Scientist's Guide to the Structural Elucidation of Novel 2,2-Dimethylchroman Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum – A Logic-Driven Approach

The 2,2-dimethylchroman scaffold is a privileged structure in chemical biology, forming the core of numerous natural products, including tocopherols (Vitamin E) and various flavonoids. Its derivatives are actively pursued in drug discovery for a wide range of therapeutic applications, from anticancer to anti-inflammatory agents.[1][2][3] The discovery or synthesis of a novel derivative, however, presents a critical challenge: the unambiguous determination of its three-dimensional structure. A mere collection of spectra is insufficient; true structural elucidation is a process of systematic, logical deduction, where each experiment is chosen to answer a specific question raised by the last.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents an integrated, field-proven methodology that a senior scientist would employ. We will explore not just the "how" of running an experiment, but the crucial "why"—the causal reasoning that connects data from mass spectrometry, multi-dimensional NMR, and chiroptical methods into a single, validated structural hypothesis. Our focus is on building a self-validating system of protocols, where computational methods serve as a final, powerful arbiter to confirm our findings.

Part 1: The Initial Interrogation – Mass Spectrometry

The first questions we ask of a novel compound are fundamental: "How much does it weigh?" and "What is its elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this initial interrogation.

Expertise & Rationale: Why HRMS is Non-Negotiable

Low-resolution mass spectrometry provides a nominal mass, which is often insufficient to distinguish between multiple possible elemental formulas. HRMS, by providing a mass measurement with high accuracy (typically to four or five decimal places), severely constrains the possible elemental formulas to a single, most probable candidate. This is the bedrock upon which all subsequent analysis is built. For chroman derivatives, which are rich in carbon, hydrogen, and oxygen, this precision is essential for ruling out isobaric interferences.[4][5]

Furthermore, the ionization method is a critical choice. While standard electrospray ionization (ESI) is common, studies have shown that chromanol and related chroman structures can exhibit unconventional behavior, forming radical cations (M+•) instead of the typical protonated molecules ([M+H]+), particularly under acidic conditions.[6] Recognizing this possibility is key to correctly interpreting the molecular ion peak.

Experimental Protocol: LC-HR-ESI-MS/MS Analysis

-

Sample Preparation: Dissolve 1 mg of the purified novel compound in 1 mL of LC-MS grade methanol or acetonitrile. Perform a serial dilution to a final concentration of ~1-10 µg/mL.

-

Chromatographic Separation:

-

System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7]

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically effective.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a 5-10% B gradient, ramping to 95-100% B over 10-15 minutes to elute the compound.

-